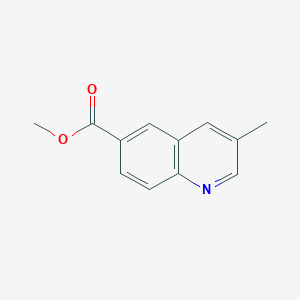

Methyl 3-methylquinoline-6-carboxylate

Description

Significance of Quinoline (B57606) Derivatives in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in the vast field of heterocyclic chemistry. amazonaws.comgoogle.comnih.gov This structural motif is prevalent in numerous natural products, particularly in alkaloids, and is a cornerstone in the development of pharmacologically active substances. orgsyn.orgnih.gov The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. amazonaws.com Consequently, its derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and anticonvulsant properties. google.comnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules for diverse therapeutic applications. orgsyn.org

Importance of Quinoline Carboxylates as a Subclass of Quinoline Derivatives

Within the large family of quinoline derivatives, those containing a carboxylate or carboxylic acid functional group represent a particularly significant subclass. Quinoline carboxylates are crucial intermediates in organic synthesis and are key structural components in many biologically active compounds. nih.gov For instance, quinoline-3-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of protein kinase CK2, an important target in cancer therapy. nih.gov This subclass has also been explored for its antiproliferative activities against various cancer cell lines, demonstrating its potential in oncology research. nih.gov Furthermore, introducing a carboxylic acid group, particularly at the 6-position, can allow the molecule to mimic phosphate (B84403) groups found in natural nucleotides, facilitating critical interactions at the active sites of enzymes. researchgate.net This has led to the development of quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, enzymes implicated in tumor immune evasion. researchgate.net The synthetic accessibility and the chemical reactivity of the carboxylate group make it a valuable handle for further molecular elaboration, solidifying the importance of quinoline carboxylates in the synthesis of complex and medicinally relevant molecules. orgsyn.org

Research Landscape of Methyl 3-methylquinoline-6-carboxylate within Quinoline Chemistry

This compound is a specific derivative within the broader class of quinoline carboxylates. While the general classes of quinoline-3-carboxylates and quinoline-6-carboxylates are subjects of extensive research, the literature on this particular doubly substituted compound is more focused. nih.govresearchgate.net It is primarily documented as a valuable chemical intermediate in the synthesis of more complex molecules for therapeutic applications. google.com

Research demonstrates specific, modern synthetic routes to obtain this compound. One documented method involves a radical addition to 2-allenylaryl isocyanides. amazonaws.com Specifically, the compound was synthesized using methyl 4-isocyano-3-(propa-1,2-dien-1-yl)benzoate, tributyltin hydride (nBu3SnH), and azobisisobutyronitrile (AIBN) as a radical initiator in acetonitrile. amazonaws.com Another synthesis is detailed in the patent literature, where it is prepared from methyl 3-bromoquinoline-6-carboxylate as a starting material. google.com

Characterization of the compound is confirmed through standard analytical techniques, with specific spectroscopic data available. google.com The proton nuclear magnetic resonance (¹H NMR) spectrum provides a definitive fingerprint of its molecular structure. google.com Although it serves as a documented synthetic building block, extensive independent studies on the specific biological activities of this compound are not as widely published as those for its parent scaffolds. Its documented role as a synthetic intermediate suggests its utility in the development of novel modulators of biological targets like STAT3 and STAT6, which are implicated in cancer and inflammatory conditions. google.com

Data Tables for this compound

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁NO₂ |

| CAS Number | 1890745-79-5 chemsrc.com |

Table 2: ¹H NMR Spectroscopic Data As reported in CDCl₃ at 400 MHz. google.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.86 | Doublet (d) | 2.0 | 1H | Quinoline H |

| 8.52 | Doublet (d) | 1.6 | 1H | Quinoline H |

| 8.23 | Doublet of Doublets (dd) | 1.8, 8.8 | 1H | Quinoline H |

| 8.10 | Doublet (d) | 9.0 | 1H | Quinoline H |

| 8.01 | Singlet (s) | N/A | 1H | Quinoline H |

| 3.99 | Singlet (s) | N/A | 3H | OCH₃ (Ester) |

| 2.78 | Singlet (s) | N/A | 3H | CH₃ (on Quinoline) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 3-methylquinoline-6-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-5-10-6-9(12(14)15-2)3-4-11(10)13-7-8/h3-7H,1-2H3 |

InChI Key |

OWSCXQOCYRPGEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1 |

Origin of Product |

United States |

Synthetic Strategies for Methyl 3 Methylquinoline 6 Carboxylate and Analogues

Classical and Established Reaction Protocols

Classical methods for quinoline (B57606) synthesis have been established for over a century and remain fundamental in organic synthesis. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds under acidic or basic conditions.

The Friedländer synthesis is a widely utilized reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group). thieme-connect.comresearchgate.netorganic-chemistry.orgwikipedia.org The reaction can be catalyzed by either acids or bases and proceeds through an initial condensation to form a Schiff base or an aldol-type adduct, followed by an intramolecular cyclodehydration to form the quinoline ring. thieme-connect.comwikipedia.org

To synthesize an analogue of Methyl 3-methylquinoline-6-carboxylate, such as a 3-methylquinoline (B29099) derivative, one could react a 2-aminoaryl ketone with propionaldehyde. The flexibility of this method allows for the preparation of a wide variety of substituted quinolines, contingent on the availability of the substituted 2-aminoaryl carbonyl precursors. researchgate.netbenthamdirect.com A significant challenge of the Friedländer synthesis is the accessibility of the required 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivatives, which can sometimes be unstable. researchgate.net

| Reaction | Reactants | Key Features | Catalysts |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Forms the quinoline ring through condensation and cyclodehydration. | Acid (e.g., p-toluenesulfonic acid) or Base (e.g., sodium hydroxide) wikipedia.org |

This table is interactive. Click on the headers to sort.

The Doebner-Miller reaction is a modification of the Skraup synthesis and provides a versatile route to quinolines. wikipedia.orgiipseries.org It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. wikipedia.orgslideshare.net This reaction is often carried out under strong acid catalysis. A key feature of this method is that the α,β-unsaturated carbonyl compound can be generated in situ from the acid-catalyzed aldol (B89426) condensation of aldehydes or ketones. wikipedia.org

For instance, reacting an appropriately substituted aniline with crotonaldehyde (B89634) (derived from the self-condensation of acetaldehyde) would be a plausible route to a 2-methylquinoline (B7769805) derivative. iipseries.org A variation known as the Doebner reaction involves a three-component coupling of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgnih.govnih.gov The reaction mechanism is complex and thought to involve conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

| Reaction Variant | Reactants | Product Type |

| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | Substituted quinolines |

| Doebner | Aniline + Aldehyde + Pyruvic Acid | Quinoline-4-carboxylic acids nih.gov |

This table is interactive. Click on the headers to sort.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org

The scope of the Pfitzinger reaction is broad, allowing for a variety of substituents on the resulting quinoline ring, depending on the choice of the substituted isatin and the carbonyl compound. ijsr.net While this reaction is highly effective for producing quinoline-4-carboxylic acids, its direct application to synthesize a 6-carboxy derivative like the parent acid of this compound would require starting with a specifically substituted isatin that leads to the desired substitution pattern after cyclization, which is not the typical outcome of this reaction. nih.govwikipedia.org

The Gould-Jacobs and Conrad-Limpach reactions are classical methods primarily used for the synthesis of 4-hydroxyquinolines, also known as 4-quinolones, which exist in tautomeric equilibrium with their keto form. wikipedia.orgsynarchive.commdpi.comwikipedia.org

The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The resulting intermediate undergoes thermal cyclization at high temperatures (often above 250 °C) to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comd-nb.info Subsequent hydrolysis and decarboxylation can yield the corresponding 4-quinolone. wikipedia.org The regioselectivity of the cyclization is a key aspect of this reaction. mdpi.com

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. synarchive.comwikipedia.orgquimicaorganica.org The reaction conditions determine the product. At lower temperatures, kinetic control leads to the formation of a 4-quinolone via cyclization onto the aromatic ring. At higher temperatures, thermodynamic control can favor the formation of a 2-quinolone. wikipedia.orgquimicaorganica.org Like the Gould-Jacobs reaction, this method often requires high temperatures for the cyclization step. mdpi.com

| Reaction | Reactants | Primary Product | Key Condition |

| Gould-Jacobs | Aniline + Alkoxymethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline wikipedia.org | High temperature for cyclization mdpi.comablelab.eu |

| Conrad-Limpach | Aniline + β-ketoester | 4-Hydroxyquinoline (4-quinolone) wikipedia.orgjptcp.com | High temperature for cyclization synarchive.commdpi.com |

This table is interactive. Click on the headers to sort.

Modern Catalytic Methodologies

In recent decades, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds like quinolines. ias.ac.in These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical approaches. ias.ac.innih.gov

Rhodium (Rh)-catalyzed synthesis has been effectively employed for the construction of quinoline scaffolds. One strategy involves the rhodium-catalyzed reaction of anilines with allyl alcohols in an aqueous medium, providing an environmentally benign route to substituted quinolines. rsc.org Other rhodium-catalyzed methods include the hydroacylative union of aldehydes and o-alkynyl anilines, which proceeds under mild conditions and tolerates a broad range of functional groups. nih.gov Furthermore, Rh(III)-catalyzed C-H activation and annulation processes have been developed for the synthesis of complex, fused quinoline systems. acs.orgthieme-connect.comresearchgate.net

Palladium (Pd)-catalyzed reactions represent a significant advancement in the synthesis of quinolines and quinolones. nih.gov These methods are valued for their mild conditions and functional group tolerance. nih.gov Strategies include the palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. rsc.org Other approaches involve intramolecular C-H alkenylation of N-phenylacrylamides to form quinolin-2(1H)-ones. nih.gov Palladium catalysis also enables cascade reactions, such as the denitrogenative addition and intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines to access 2-arylquinolines. rsc.org The versatility of palladium catalysis allows for the construction of the quinoline core through various bond-forming strategies, making it a valuable tool for creating diverse analogues. nih.govresearchgate.net

| Metal Catalyst | Example Strategy | Advantages |

| Rhodium (Rh) | C-H activation and annulation of N-arylsydnones with alkynes acs.org | Mild conditions, high efficiency, broad substrate scope rsc.orgacs.org |

| Rhodium (Rh) | Reaction of anilines with allyl alcohols in water rsc.org | Environmentally benign, recyclable catalyst system rsc.org |

| Palladium (Pd) | Reaction of 2-amino aromatic ketones with alkynes rsc.org | One-pot synthesis of polysubstituted quinolines rsc.org |

| Palladium (Pd) | Intramolecular amidation of N-substituted-3,3-diarylacrylamides nih.gov | Access to diversely substituted 4-arylquinolin-2(1H)-ones nih.gov |

This table is interactive. Click on the headers to sort.

C–H Bond Activation and Functionalization Routes

The direct functionalization of carbon-hydrogen (C–H) bonds has become a powerful tool in organic synthesis, offering an atom-economical pathway to complex molecules without the need for pre-functionalized substrates. rsc.org In the context of quinoline synthesis, transition-metal catalysis is frequently employed to activate otherwise inert C–H bonds, enabling the construction of the heterocyclic ring.

Rhodium catalysts have proven particularly effective. For instance, Rh(III)-catalyzed C–H activation has been utilized in the cascade C–H activation and heteroannulation reactions to produce substituted quinolines. mdpi.com One notable strategy involves the rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters, where the catalyst facilitates the ortho-C–H bond activation of the aromatic amine. mdpi.com The position of substituents on the quinoline ring can direct the C–H activation to specific sites. Studies on methylquinolines using a square-planar rhodium(I) complex have shown that the activation of the heteroring is generally preferred over the carbocycle. nih.gov For example, 3-methylquinoline undergoes C–H bond activation at the sterically hindered C2 position, adjacent to the methyl group. nih.govacs.org In contrast, methyl groups at the 2, 6, or 7-positions direct the activation to the C4 position. nih.govacs.org

Cobalt and Copper catalysts also play a significant role. Co(III)-catalyzed C–H activation, for example, enables the olefination and oxyarylation of quinoline-N-oxides at the C8 position. rsc.org The proposed mechanism for this transformation involves the formation of a cobaltacycle intermediate after C(8)–H cobaltation. rsc.org While direct C–H activation at the C6 position of a pre-formed quinoline to introduce a carboxylate group is challenging, these methods are instrumental in building the substituted quinoline core from simpler precursors, which can then be further modified.

Below is a table summarizing selected metal-catalyzed C-H activation strategies relevant to quinoline synthesis.

| Catalyst System | Reactants | Product Type | Key Feature |

| Rh(III) / Cu(II) oxidant | Aniline derivatives, Alkynyl esters | Substituted quinoline carboxylates | Cascade ortho-C–H activation and heteroannulation. mdpi.com |

| RhH{κ3-P,O,P-[xant(PiPr2)2]} | 3-Methylquinoline | Rhodium(I)-(2-quinolinyl) complex | Selective activation at the sterically hindered C2 position. nih.gov |

| Co(III) / AgOAc | Quinoline-N-oxides, Alkynes | C8-olefinated quinolines | C-8 selective functionalization via a cobaltacycle intermediate. rsc.org |

| Cu(CH3CN)4PF6 | Quinoline N-oxides, Hydrazinecarboxamides | C2-carbamoylated quinolines | Direct amidation at the C2 position. rsc.orgmdpi.com |

Oxidative Annulation Approaches

Oxidative annulation represents a significant class of reactions for quinoline synthesis, often involving the formation of the heterocyclic ring through a cyclization process coupled with oxidation. mdpi.comscilit.com These methods can be promoted by transition metals or be metal-free.

Transition-metal-catalyzed oxidative annulation is a prominent strategy. Rhodium(III) catalysts can be used for the oxidative annulation of pyridines with alkynes to form the quinoline skeleton. snnu.edu.cn Another approach involves a regioselective 6-endo-trig intramolecular oxidative cyclization of o-cinnamylanilines, mediated by KOtBu with DMSO serving as the oxidant, to yield 2-aryl 4-substituted quinolines. organic-chemistry.org

Metal-free oxidative annulation reactions have also been developed. One such method employs methanesulfonic acid (CH3SO3H) as an additive to synthesize quinolines from anilines, acetophenones, and DMSO under air, where DMSO acts as a C1 synthon and an oxidant. mdpi.com Another innovative approach uses an acidic I2-DMSO system to convert anilines and amino acids (like aspartates) into alkyl quinoline-3-carboxylates. organic-chemistry.orgorganic-chemistry.org In this system, iodine mediates a Strecker degradation of the amino acid to generate a C2 synthon, while DMSO, activated by HI, provides a C1 synthon for the formal [3+2+1] annulation. organic-chemistry.org

The table below highlights different oxidative annulation strategies for synthesizing quinoline cores.

| Catalyst/Reagent | Reactants | Product Type | Oxidant |

| Rh(III) | Pyridines, Alkynes | Substituted quinolines | Internal (substrate) |

| KOtBu | o-Cinnamylanilines | 2,4-disubstituted quinolines | DMSO |

| CH3SO3H (additive) | Anilines, Acetophenones | Substituted quinolines | Air / DMSO |

| I2 / TsOH | Anilines, Aspartates | Alkyl quinoline-3-carboxylates | DMSO |

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinoline carboxylates from simple precursors in a single procedural step, enhancing atom economy and reducing waste. rsc.org

The Friedländer synthesis is a classic method that can be adapted into a one-pot procedure. This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A modern, scalable one-pot approach involves the reduction of o-nitroarylcarbaldehydes with iron powder and hydrochloric acid to generate the o-aminoarylcarbaldehyde in situ, which then condenses with a ketone to form the quinoline ring. organic-chemistry.orgrsc.org This method tolerates various functional groups, including esters. organic-chemistry.org

Multicomponent reactions are particularly powerful for generating molecular diversity. The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov Another versatile MCR involves the reaction of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and cyclic methylene (B1212753) active compounds, catalyzed by L-proline, to create complex fused quinoline systems. rsc.orgresearchgate.net Similarly, quinoline-2-carboxylates have been synthesized in a one-pot process starting from β-nitroacrylates and 2-aminobenzaldehydes using a solid-supported base. nih.govnih.gov

The following table summarizes key MCRs for quinoline synthesis.

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |

| One-Pot Friedländer | o-Nitroarylcarbaldehyde, Ketone | Fe / HCl, then KOH | Substituted quinolines |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Heat | Quinoline-4-carboxylic acids |

| L-Proline Catalyzed MCR | 2-Chloroquinoline-3-carbaldehyde, 6-Aminouracil, Dimedone | L-Proline / Reflux | Fused quinoline systems |

| BEMP Catalyzed One-Pot | β-Nitroacrylate, 2-Aminobenzaldehyde | BEMP (solid base) / Acetonitrile | Quinoline-2-carboxylates |

Esterification and Functional Group Introduction

The final step in the synthesis of this compound often involves the introduction of the methyl ester functional group. This is typically achieved through the esterification of the corresponding carboxylic acid, in this case, 3-methylquinoline-6-carboxylic acid.

A common and direct method is the Fischer esterification, where the carboxylic acid is treated with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

Alternatively, the carboxylic acid can be activated to facilitate the reaction. One widely used procedure involves converting the carboxylic acid to an acyl chloride by reacting it with thionyl chloride (SOCl2). chemicalbook.comnih.gov The resulting highly reactive quinoline-6-carbonyl chloride is then treated with methanol (B129727) to yield the methyl ester. This method was specifically described for the synthesis of methyl quinoline-6-carboxylate from 6-quinolinecarboxylic acid. chemicalbook.com

Coupling agents can also be employed for esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct condensation of a carboxylic acid and an alcohol by activating the carboxyl group. orgsyn.org This method is particularly useful for substrates that are sensitive to harsh acidic conditions. orgsyn.org

Green Chemistry Principles in Quinoline Carboxylate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. scribd.com This involves the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. scribd.com

Multicomponent reactions (MCRs) are inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. asianpubs.orgresearchgate.net The use of catalysts like L-proline, an amino acid, in MCRs for quinoline synthesis represents a move towards biocompatible and non-toxic catalysis. asianpubs.orgresearchgate.net

The choice of solvent is critical. Water has been employed as a green solvent for the synthesis of pyrimido[4,5-b]quinolones in a three-component reaction, offering a safe and environmentally benign medium. nih.gov The development of solvent-free reaction conditions is another key aspect of green synthesis. For instance, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved using a nanocatalyst at 80 °C without any solvent. nih.gov

Energy efficiency is addressed through methods like ultrasonication and microwave irradiation, which can accelerate reaction rates and improve yields under milder conditions. rsc.org Furthermore, the use of recyclable catalysts, such as copper nanoparticles, aligns with green chemistry principles by minimizing waste and allowing for the reuse of the catalytic material. scribd.com

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis of quinolines, several pathways have been investigated.

In C–H activation routes catalyzed by metals like Rhodium and Cobalt, the mechanism typically begins with the coordination of the metal to a directing group on the substrate, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. rsc.org For example, in the Rh(III)-catalyzed coupling of heteroarenes, a five-membered rhodacycle is formed upon C–H activation, which then undergoes further reaction and reductive elimination to yield the product and regenerate the active catalyst. rsc.org

The mechanism of the Pummerer reaction-enabled synthesis of quinoline-3-carboxylates is a complex cascade. organic-chemistry.org It is proposed that HI, generated in situ, activates DMSO, which then acts as a C1 synthon. Concurrently, iodine mediates the Strecker degradation of an amino acid to form a C2 synthon. These two synthons then participate in a formal [3+2+1] annulation with an aniline to construct the quinoline core. organic-chemistry.org

For the Doebner reaction, the proposed mechanism involves the initial formation of an imine from the aniline and aldehyde. nih.gov Pyruvic acid then reacts with the imine, leading to a cyclized dihydroquinoline intermediate. This intermediate is subsequently oxidized in situ to the aromatic quinoline product, a process that can involve hydrogen transfer. nih.gov

The Fischer esterification mechanism involves several equilibrium steps. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For methyl 3-methylquinoline-6-carboxylate, a combination of ¹H and ¹³C NMR would provide a complete map of its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the two methyl groups. The chemical shifts of the aromatic protons are influenced by the nitrogen atom and the electron-withdrawing carboxylate group.

The protons on the quinoline ring (H2, H4, H5, H7, and H8) are anticipated to resonate in the downfield region, typically between δ 7.0 and 9.5 ppm. The H2 and H4 protons, being in the pyridine (B92270) ring, are expected at the lower end of this range, influenced by the nitrogen atom. The protons on the benzene (B151609) ring (H5, H7, H8) will also show characteristic splitting patterns based on their coupling with neighboring protons.

The methyl group at the 3-position is expected to appear as a singlet in the upfield region, likely around δ 2.5 ppm. The methyl protons of the ester group at the 6-position will also present as a singlet, typically around δ 4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.5 - 9.0 | d | ~2.0 |

| H4 | 8.0 - 8.5 | s | - |

| H5 | 8.0 - 8.5 | d | ~8.5 |

| H7 | 7.5 - 8.0 | dd | ~8.5, ~1.5 |

| H8 | 8.8 - 9.2 | d | ~1.5 |

| 3-CH₃ | 2.4 - 2.7 | s | - |

| 6-COOCH₃ | 3.9 - 4.2 | s | - |

Note: These are predicted values based on the analysis of similar quinoline structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show 12 distinct signals, corresponding to the 11 carbon atoms of the 3-methylquinoline-6-carboxylate core and the carbon of the ester's methyl group.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons of the quinoline ring will resonate between δ 120 and 150 ppm. The carbon of the methyl group at the 3-position will appear in the upfield region, around δ 15-25 ppm, while the ester's methyl carbon will be found around δ 50-55 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 135 - 140 |

| C4 | 145 - 150 |

| C4a | 125 - 130 |

| C5 | 128 - 132 |

| C6 | 130 - 135 |

| C7 | 125 - 130 |

| C8 | 120 - 125 |

| C8a | 145 - 150 |

| 3-CH₃ | 18 - 22 |

| 6-C=O | 165 - 168 |

| 6-OCH₃ | 52 - 55 |

Note: These are predicted values based on the analysis of similar quinoline structures. Actual experimental values may vary.

Advanced NMR Techniques and Applications

To unambiguously assign all proton and carbon signals and to fully elucidate the structure, a suite of advanced 2D NMR techniques would be employed. ipb.pt These include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

These advanced techniques are routinely applied in the structural characterization of complex heterocyclic systems, including quinoline derivatives. ipb.pt

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds of the quinoline ring, as well as the C=O and C-O bonds of the methyl ester group.

The most prominent peak is expected to be the C=O stretching vibration of the ester group, which typically appears in the region of 1700-1730 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of bands in the 1450-1650 cm⁻¹ region. Aromatic C-H stretching vibrations will likely be observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ range. The C-O stretching of the ester will likely give rise to two bands in the 1000-1300 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| Aromatic C-H Bend | 750 - 900 | Strong |

Note: These are predicted values based on the analysis of similar quinoline structures. Actual experimental values may vary. For instance, the FT-IR spectrum of a similar compound, ethyl 5-fluoro-6-methylquinoline-3-carboxylate, shows a strong absorption at 1720 cm⁻¹ corresponding to the C=O stretch.

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that probes molecular vibrations, provides a detailed fingerprint of a compound's structure. While specific experimental Raman data for this compound is not extensively documented in publicly available literature, theoretical calculations based on density functional theory (DFT) can predict the expected vibrational modes. Key characteristic peaks would be anticipated for the quinoline ring, the methyl group, and the carboxylate ester functionality.

Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Quinoline Ring | Ring stretching (νC=C, νC=N) | 1500-1650 |

| Ring breathing | 990-1030 | |

| C-H in-plane bending | 1100-1200 | |

| Methyl Group (C3-CH₃) | Asymmetric stretching (νasCH₃) | 2960-2990 |

| Symmetric stretching (νsCH₃) | 2870-2900 | |

| Bending (δCH₃) | 1375-1470 | |

| Ester Group (-COOCH₃) | Carbonyl stretching (νC=O) | 1715-1735 |

| C-O stretching (νC-O) | 1200-1300 | |

| O-CH₃ stretching (νO-CH₃) | 1000-1100 |

Note: These are predicted values and may vary in experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline core of this compound is expected to exhibit characteristic π → π* and n → π* transitions. The extended conjugation of the bicyclic aromatic system, along with the influence of the methyl and methyl carboxylate substituents, will dictate the specific absorption maxima (λmax). Generally, quinoline derivatives show strong absorptions in the UV region. For instance, a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, has been studied using UV/Vis spectroscopy, though direct data for the title compound is sparse. mdpi.com

Mass Spectrometry Techniques

GC-MS is a powerful tool for separating and identifying volatile compounds. plantarchives.org In a GC-MS analysis of this compound, the gas chromatogram would ideally show a single peak, confirming the sample's purity. The mass spectrum associated with this peak would provide the molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₁NO₂), the expected molecular weight is 201.22 g/mol . The mass spectrum would show a prominent peak at m/z = 201.

Advanced mass spectrometry techniques like Electron Ionization (EI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are instrumental in confirming molecular structure through fragmentation analysis. researchgate.net

In the EI-MS spectrum of this compound, the molecular ion peak [M]⁺ at m/z 201 would be observed. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 170. Another characteristic fragmentation could be the loss of the entire ester group (-COOCH₃), resulting in a fragment at m/z 142, corresponding to the 3-methylquinoline (B29099) cation.

Predicted Major Fragments in EI-MS of this compound

| m/z | Fragment Ion | Loss |

| 201 | [C₁₂H₁₁NO₂]⁺ (Molecular Ion) | - |

| 170 | [C₁₁H₈NO]⁺ | •OCH₃ |

| 142 | [C₁₀H₈N]⁺ | •COOCH₃ |

X-ray Crystallography and Solid-State Structure Analysis

The crystal packing of this compound would likely be governed by a combination of van der Waals forces and weaker intermolecular interactions. The planar quinoline rings may stack through π-π interactions. Additionally, C-H···O and C-H···N hydrogen bonds could play a significant role in stabilizing the crystal lattice, with the hydrogen atoms of the methyl groups and the quinoline ring interacting with the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring of neighboring molecules. mdpi.com The study of intermolecular interactions is crucial for understanding the physicochemical properties of the compound. mdpi.com

Molecular Conformation in the Solid State

The precise three-dimensional arrangement of a molecule in its crystalline form is fundamental to understanding its physical properties and potential interactions in a solid matrix. While a crystal structure for this compound has not been reported, insights can be gained from the crystallographic analysis of similarly substituted quinoline systems.

For instance, the study of compounds such as Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveals that the quinoline ring system is typically planar or near-planar. In this analogue, the root-mean-square deviation of the quinoline ring atoms is minimal, indicating a high degree of planarity. It is expected that this compound would also exhibit a largely planar quinoline core.

Intermolecular interactions are crucial in defining the crystal lattice. For quinoline derivatives, weak C—H···π and π–π stacking interactions are common. In the case of this compound, the electron-rich quinoline ring system would be susceptible to such stacking interactions, which would play a significant role in the stability of the crystal structure. The presence of the methyl and methyl carboxylate groups may also facilitate weaker C—H···O or C—H···N hydrogen bonds, further influencing the supramolecular assembly. The planarity of the quinoline core and the nature of its substituents are therefore key determinants of the solid-state conformation and the resulting crystal packing.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetry)

Thermal analysis techniques are essential for determining the stability and decomposition profile of a chemical compound. Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are primary methods used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. For analogous quinoline derivatives, melting points can vary widely depending on the nature and position of substituents, which affect the crystal lattice energy. For example, some substituted quinoline derivatives exhibit melting points in the range of 160 °C to over 210 °C. researchgate.net The presence of methyl and methyl carboxylate groups on the quinoline scaffold of the title compound will influence its melting point based on how they affect molecular symmetry and intermolecular forces. Polymorphism, the existence of multiple crystalline forms, could be identified by the presence of additional endothermic or exothermic events prior to melting. Some pyrazoloquinoline derivatives have been shown to exhibit glass transitions, which would appear as a step-like change in the baseline of the DSC curve. researchgate.net

Thermogravimetry (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathways. A TGA curve for this compound would likely show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability. For many organic compounds, including quinoline derivatives, decomposition often occurs in one or more steps. The DTG (Derivative Thermogravimetry) curve, which is the first derivative of the TGA curve, would show peaks corresponding to the temperatures of maximum mass loss rate for each decomposition step. The atmosphere in which the analysis is conducted (e.g., inert nitrogen or oxidative air) can significantly influence the decomposition profile. Studies on other heterocyclic compounds have shown that the degradation process is complex and specific to the molecular structure.

The following table provides a hypothetical summary of expected thermal analysis data for this compound, based on general knowledge of similar compounds.

| Thermal Analysis Data | |

| Technique | Expected Observations |

| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak indicating melting. The exact temperature would be a characteristic property of the compound. Potential for other thermal events if polymorphism or phase transitions occur. |

| Thermogravimetry (TGA) | A stable mass up to the decomposition temperature, followed by one or more mass loss steps. The residue at the end of the experiment would depend on the final decomposition products. |

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding orbitals of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), which is crucial for understanding intramolecular interactions and the stability of the molecule.

In Methyl 3-methylquinoline-6-carboxylate, NBO analysis would reveal key interactions contributing to its electronic structure. The primary donor-acceptor interactions would likely involve the lone pairs of the nitrogen and oxygen atoms and the π-orbitals of the quinoline (B57606) ring system. The delocalization of electron density from these donor orbitals to the antibonding π* orbitals of the aromatic rings is a significant factor in the molecule's stability.

Key NBO interactions anticipated in this compound include:

π → π interactions:* These are the most significant interactions within the quinoline ring, contributing to its aromaticity and electronic stability. The delocalization of π-electrons across the fused ring system is a defining feature.

n → π interactions:* The lone pair electrons on the nitrogen atom (n_N) and the oxygen atoms of the carboxylate group (n_O) can delocalize into the antibonding π* orbitals of the quinoline ring. This charge transfer influences the electron distribution and reactivity of the molecule.

The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies its significance. Higher E(2) values indicate stronger interactions.

Table 1: Illustrative NBO Analysis Data for this compound Note: This data is illustrative and represents typical values for similar quinoline derivatives.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C6) | π(C7-C8) | 18.2 |

| n(N) | π(C2-C3) | 5.8 |

| n(O1) | π(C9=O2) | 25.1 |

Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. uni-muenchen.de Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

For this compound, the ESP surface would highlight the following features:

Negative Potential: The most negative potential would be localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group due to their high electronegativity and the presence of lone pairs. These regions are the most likely sites for protonation and interaction with electrophiles.

Positive Potential: The hydrogen atoms of the aromatic ring and the methyl groups would exhibit positive potential, making them susceptible to interactions with nucleophiles. The regions around the carbon atoms of the quinoline ring will also show varying degrees of positive potential.

The ESP surface provides a qualitative prediction of how the molecule will interact with other charged or polar species.

Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimation of the partial atomic charges. uni-muenchen.de While the absolute values of Mulliken charges can be sensitive to the choice of basis set, they offer a useful qualitative picture of the charge distribution and can help identify charge transfer within the molecule. uni-muenchen.de

In this compound, a Mulliken charge analysis would likely show:

The nitrogen and oxygen atoms carry significant negative charges due to their high electronegativity.

The carbon atom of the carbonyl group would have a notable positive charge, making it an electrophilic center.

The hydrogen atoms would generally carry small positive charges.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound Note: This data is illustrative and represents typical values for similar quinoline derivatives.

| Atom | Mulliken Charge (a.u.) |

| N | -0.55 |

| O (carbonyl) | -0.60 |

| O (ester) | -0.45 |

| C (carbonyl) | +0.75 |

| C3 (attached to methyl) | +0.15 |

Calculation of Advanced Optical Properties

Quinoline derivatives are of interest for their potential applications in optoelectronics and nonlinear optics (NLO). mdpi.comresearchgate.net Computational methods can predict their linear and nonlinear optical properties, guiding the design of new materials. mdpi.com

Linear Optical Properties (e.g., Polarizability)

Linear optical properties describe the response of a molecule to a weak electromagnetic field. The average polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability are generally more reactive and have stronger intermolecular interactions.

The polarizability of this compound can be calculated using quantum chemical methods such as Density Functional Theory (DFT). The presence of the extended π-conjugated system of the quinoline ring is expected to result in a significant polarizability.

Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) properties describe the response of a molecule to an intense electromagnetic field, such as that from a laser. The first hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena like second-harmonic generation. Molecules with large hyperpolarizability values are sought after for applications in photonic devices. researchgate.net

For a molecule to exhibit a significant NLO response, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the quinoline ring acts as the conjugated bridge. The methyl group is a weak electron donor, and the methyl carboxylate group is an electron-withdrawing group. This donor-acceptor character can lead to a non-zero hyperpolarizability. The magnitude of β is sensitive to the molecular geometry and the electronic structure.

Table 3: Illustrative Calculated Optical Properties for this compound Note: This data is illustrative and represents typical values for similar quinoline derivatives.

| Property | Calculated Value (a.u.) |

| Average Polarizability (α) | ~150 |

| First Hyperpolarizability (β) | ~300 |

Solvent Effects and Continuum Solvation Models (e.g., Conductor-like Polarisable Continuum Model, CPCM)

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum solvation models are computational methods that approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. The Conductor-like Polarisable Continuum Model (CPCM) is a widely used method for this purpose. researchgate.netajchem-a.com

By performing calculations with the CPCM, it is possible to predict how the geometry, electronic structure, and optical properties of this compound would change in different solvents. Generally, in a polar solvent:

The dipole moment of the molecule is expected to increase.

The polarizability and hyperpolarizability may also be enhanced due to the stabilization of charge-separated excited states. ajchem-a.com

The energies of the molecular orbitals can shift, which in turn affects the electronic absorption spectrum (UV-Vis).

These calculations are crucial for understanding the behavior of the compound in realistic experimental conditions and for designing molecules with optimized properties for specific solvent environments.

Conformational Analysis and Tautomerism Studies

Conformational analysis of "this compound" would involve the investigation of the rotational barriers around its single bonds, particularly the C6-C(O)O bond and the O-CH3 bond of the ester group. By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the transition states for interconversion between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in heterocyclic compounds like quinolines. For quinoline derivatives, particularly those with hydroxyl or amino substituents, keto-enol or imine-enamine tautomerism can occur. While "this compound" itself does not possess substituents that would lead to common tautomeric forms, computational studies on related quinolin-4(1H)-ones have demonstrated the utility of quantum-chemical methods in determining the predominant tautomer. rsc.orgnih.gov These studies often employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate the relative energies of the different tautomeric forms in both the gas phase and in solution, often using models like the Polarizable Continuum Model (PCM) to account for solvent effects. rsc.orgnih.gov

Table 1: Computational Methods in Conformational and Tautomerism Analysis

| Computational Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations of conformers and tautomers. |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations for tautomeric equilibria. |

| Potential Energy Surface (PES) Scan | Exploration of conformational space by systematic bond rotation. |

| Polarizable Continuum Model (PCM) | Simulation of solvent effects on conformational and tautomeric preferences. |

Reaction Mechanism Studies through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving quinoline derivatives. DFT calculations are a primary tool for mapping the entire reaction pathway, from reactants to products, by identifying and characterizing the geometries and energies of transition states and intermediates. This information allows for the calculation of activation energies, which are critical for understanding reaction rates and selectivity.

For instance, in reactions such as electrophilic or nucleophilic substitution on the quinoline ring, computational models can predict the most likely sites of attack by analyzing the molecule's electronic structure. Descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and calculated atomic charges can provide significant insights into the reactivity of "this compound". The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The MEP map visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Studies on related quinoline derivatives have successfully used these computational approaches. For example, the regioselectivity of the methylation of a hydroxyquinoline-carboxylate derivative was rationalized by evaluating the electron distribution in the corresponding anion using DFT calculations. mdpi.comresearchgate.net This type of analysis would be directly applicable to understanding the reactivity of "this compound" in various chemical transformations. Furthermore, computational studies have been used to investigate the mechanism of gold-catalyzed reactions involving alkyne derivatives, where DFT calculations helped to propose a plausible reaction mechanism involving key intermediates. acs.org

Table 2: Key Computational Descriptors for Reactivity Analysis

| Descriptor | Information Provided |

| HOMO (Highest Occupied Molecular Orbital) | Energy level of the outermost electrons; indicates susceptibility to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Energy level of the lowest energy empty orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and hyperconjugative interactions within the molecule. |

Chemical Reactivity and Transformation Studies of Methyl 3 Methylquinoline 6 Carboxylate

Functional Group Transformations

The presence of multiple reactive sites on Methyl 3-methylquinoline-6-carboxylate allows for a diverse range of chemical modifications. These transformations can target the ester group, the aromatic rings, or the methyl substituent, enabling the synthesis of a wide array of derivatives.

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-methylquinoline-6-carboxylic acid. This reaction is a fundamental transformation, often serving as the initial step for further derivatization of the carboxyl group. The hydrolysis can be achieved under either acidic or basic conditions. nii.ac.jp

Base-catalyzed hydrolysis, typically employing alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via nucleophilic acyl substitution. mdpi.comgoogle.com The reaction is generally irreversible due to the formation of the stable carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. For instance, the hydrolysis of a similar compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, is successfully carried out by refluxing with sodium hydroxide in isopropanol, followed by acidification. mdpi.com

Acid-catalyzed hydrolysis is an equilibrium process and typically requires heating the ester in the presence of a strong mineral acid and excess water to drive the reaction to completion. google.com

Table 1: Conditions for Ester Hydrolysis

| Catalyst Type | Reagents | Conditions | Product |

|---|---|---|---|

| Basic | NaOH or LiOH in H₂O/alcohol | Reflux or room temperature | 3-methylquinoline-6-carboxylate salt |

The primary site for nucleophilic substitution on the unactivated this compound molecule is the carbonyl carbon of the ester group. This allows for the conversion of the ester into a variety of other functional groups.

One of the most common nucleophilic substitution reactions is amidation, the reaction with amines to form amides. khanacademy.org This transformation can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst. khanacademy.orgyoutube.com The reaction of the corresponding carboxylic acid (obtained from hydrolysis) with an amine using coupling agents is often a more efficient method for amide bond formation. dur.ac.ukrsc.orgdiva-portal.org

Another example is transesterification, where the methoxy (B1213986) group of the ester is replaced by a different alkoxy group from another alcohol. This reaction is typically catalyzed by either an acid or a base.

Following hydrolysis to 3-methylquinoline-6-carboxylic acid, the resulting carboxylate group becomes a versatile handle for various condensation reactions. The most significant of these is the formation of amides, which is central to the synthesis of many biologically active molecules. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride, followed by reaction with an amine. rsc.org Alternatively, a wide range of peptide coupling reagents can be employed to facilitate direct amide bond formation between the carboxylic acid and an amine under milder conditions. dur.ac.uk

Both the quinoline (B57606) nucleus and the methyl substituents are susceptible to oxidation and reduction under appropriate conditions.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide using peroxy acids. researchgate.net The methyl group at the C3 position can potentially be oxidized. For example, the oxidation of methyl groups on azaheteroarenes to aldehydes has been reported using various methods, including environmentally friendly strategies with O2 as the oxidant. researchgate.net However, the specific oxidation of the 3-methyl group on this particular scaffold would depend on the reaction conditions and the presence of other functional groups. The quinoline ring itself can be cleaved under strong oxidative conditions, for instance with potassium permanganate, to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of either the pyridine (B92270) ring, the benzene (B151609) ring, or both, depending on the catalyst and reaction conditions. acs.org For example, reduction often yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. acs.org The ester group can also be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride.

The electronic nature of the quinoline ring governs the regioselectivity of aromatic substitution reactions. researchgate.net

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially on the electron-rich benzene ring, typically at positions 5 and 8. researchgate.netwikipedia.orgyoutube.com The presence of the methyl group (weakly activating) and the ester group (deactivating) on the quinoline scaffold will further influence the rate and regioselectivity of the substitution. masterorganicchemistry.comtotal-synthesis.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at positions 2 and 4. researchgate.netslideshare.net Nucleophilic aromatic substitution on the unsubstituted this compound is generally difficult and requires harsh conditions. However, if a good leaving group (like a halogen) is present on the pyridine ring, substitution can occur more readily. nih.govmdpi.comresearchgate.net The reaction of quinoline derivatives with strong nucleophiles can lead to the addition of the nucleophile to the pyridine ring. libretexts.org

Table 2: Regioselectivity of Aromatic Substitution on the Quinoline Ring

| Reaction Type | Position(s) of Attack | Ring | Rationale |

|---|---|---|---|

| Electrophilic | 5 and 8 | Benzene | Higher electron density |

Derivatization and Scaffold Modifications

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. chem-iso.com The functional groups present allow for a wide range of modifications to the quinoline scaffold.

Derivatization commonly begins with the transformation of the methyl ester group. As discussed, hydrolysis to the carboxylic acid followed by amide coupling is a frequent strategy to introduce diverse substituents and build larger molecular architectures. researchgate.netnih.gov The resulting amides often exhibit a range of biological activities.

The quinoline ring itself can be modified through substitution reactions. For instance, C-H activation can be used to introduce new functional groups at specific positions on the ring, as demonstrated with rhodium-promoted C-H bond activation of methylquinolines. acs.org Furthermore, the synthesis of various substituted quinolines can be achieved through nucleophilic substitution of activated precursors, such as chloro-nitroquinolines. researchgate.net These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a compound's pharmacological properties.

Formation of Hydrazides and Related Heterocycles (e.g., Triazoles, Thiadiazoles, Oxadiazoles)

The ester moiety of this compound is a primary site for chemical transformation, serving as a gateway to a variety of other functional groups and heterocyclic systems.

Formation of Hydrazide

A foundational reaction is the conversion of the methyl ester to its corresponding carbohydrazide (B1668358). This is typically achieved through nucleophilic acyl substitution by reacting the ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), often in a protic solvent like ethanol (B145695) under reflux conditions. tandfonline.com The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol (B129727) and the formation of 3-methylquinoline-6-carbohydrazide. This hydrazide is a stable, crystalline solid and a crucial building block for more complex heterocycles. pharmascholars.com

Synthesis of Related Heterocycles

The resulting 3-methylquinoline-6-carbohydrazide is a versatile precursor for the synthesis of various five-membered aromatic heterocycles, which are of significant interest in medicinal chemistry. The general strategy involves the condensation of the hydrazide with a one- or two-carbon electrophilic synthon, followed by cyclization and dehydration.

1,3,4-Oxadiazoles: These can be synthesized by cyclizing the carbohydrazide with various reagents. For instance, reaction with triethyl orthoformate yields a 2-(3-methylquinolin-6-yl)-1,3,4-oxadiazole. Alternatively, acylation of the hydrazide with an acid chloride to form a diacylhydrazine, followed by dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), also yields 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgresearchgate.net

1,3,4-Thiadiazoles: The synthesis of the thiadiazole ring system from the carbohydrazide involves the use of sulfur-containing reagents. A common method is to first convert the hydrazide into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. scilit.com A more direct route involves reacting the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This reaction forms a dithiocarbazate salt, which upon heating undergoes cyclization and dehydration to afford a 5-(3-methylquinolin-6-yl)-1,3,4-thiadiazole-2-thiol. irjmets.com

1,2,4-Triazoles: The thiosemicarbazide intermediate, formed from the reaction of the hydrazide with an isothiocyanate, is a key precursor for 1,2,4-triazoles. Base-catalyzed intramolecular cyclization of the thiosemicarbazide, typically by refluxing with aqueous sodium hydroxide, results in the formation of a 4-substituted-5-(3-methylquinolin-6-yl)-4H-1,2,4-triazole-3-thiol. irjmets.comnih.gov

The following table summarizes these transformations:

| Target Heterocycle | Reagent(s) | Product |

| Hydrazide | Hydrazine Hydrate (NH₂NH₂·H₂O) | 3-methylquinoline-6-carbohydrazide |

| 1,3,4-Oxadiazole | Triethyl Orthoformate or Acyl Chloride/POCl₃ | 2-(3-methylquinolin-6-yl)-1,3,4-oxadiazole derivatives |

| 1,3,4-Thiadiazole | Carbon Disulfide (CS₂), KOH | 5-(3-methylquinolin-6-yl)-1,3,4-thiadiazole-2-thiol |

| 1,2,4-Triazole | Phenyl Isothiocyanate, then NaOH | 4-phenyl-5-(3-methylquinolin-6-yl)-4H-1,2,4-triazole-3-thiol |

Formation of Schiff Bases

This compound does not directly form Schiff bases. However, its hydrazide derivative, 3-methylquinoline-6-carbohydrazide, readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are a prominent class of Schiff bases (compounds containing a carbon-nitrogen double bond, C=N). derpharmachemica.com

The reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide on the carbonyl carbon of an aldehyde or ketone. This is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to yield the final hydrazone product. rsc.org These reactions are generally high-yielding and produce stable, crystalline products. The resulting compounds, N'-arylidene- or N'-alkylidene-3-methylquinoline-6-carbohydrazides, have an extended conjugated system and are often colored. mdpi.com

This transformation is widely used to synthesize diverse molecular libraries, as a wide variety of aldehydes and ketones are commercially available. nih.gov

The table below shows representative examples of Schiff base formation:

| Carbonyl Compound | Schiff Base (Hydrazone) Product |

| Benzaldehyde | N'-(phenylmethylidene)-3-methylquinoline-6-carbohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrophenylmethylidene)-3-methylquinoline-6-carbohydrazide |

| Acetophenone | N'-(1-phenylethylidene)-3-methylquinoline-6-carbohydrazide |

| Salicylaldehyde | N'-(2-hydroxyphenylmethylidene)-3-methylquinoline-6-carbohydrazide |

Introduction of Other Substituents (e.g., Halogens, Methoxy, Aryl Groups)

Functionalization of the quinoline ring of this compound allows for the synthesis of a wide array of derivatives.

Halogenation: The introduction of halogen atoms onto the quinoline scaffold is typically achieved through electrophilic aromatic substitution. The quinoline ring system is generally deactivated towards electrophiles compared to benzene, particularly the pyridine ring. Substitution preferentially occurs on the benzenoid ring, at positions C5 and C8, which are ortho and para to the heterocyclic nitrogen atom and can better stabilize the cationic intermediate (Wheland intermediate). quimicaorganica.org For this compound, the methoxycarbonyl group at C6 is deactivating, further disfavoring substitution on the benzene ring. Nonetheless, under forcing conditions with reagents like Br₂/FeBr₃ or SO₂Cl₂, halogenation can be induced. Metal-free methods using reagents like trihaloisocyanuric acid have also been developed for the regioselective halogenation of quinolines. rsc.org

Introduction of Methoxy Groups: A methoxy group is typically introduced onto an aromatic ring via nucleophilic aromatic substitution (SNAr). This process requires a precursor bearing a good leaving group, such as a halogen, at the desired position. A halo-derivative of this compound could be treated with sodium methoxide (B1231860) in a suitable solvent (e.g., methanol or DMF) at elevated temperatures. The electron-withdrawing nature of the quinoline ring system facilitates this type of reaction, especially for halogens at the C2 and C4 positions.

Introduction of Aryl Groups: Aryl groups can be appended to the quinoline nucleus through two primary strategies:

Cross-Coupling Reactions: A halogenated derivative of this compound can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) with an appropriate arylating agent (e.g., arylboronic acid, arylstannane).

Direct C-H Arylation: Modern methods allow for the direct arylation of C-H bonds, avoiding the need for pre-functionalization with a halogen. The electron-deficient nature of the quinoline ring makes it a suitable substrate for these reactions. nih.gov Palladium or rhodium catalysts are often employed to couple the quinoline with aryl halides or arylboronic acids, with regioselectivity often favoring the C2 or C8 positions depending on the specific catalytic system and directing groups. nih.govacs.org

Influence of Substituents on Chemical Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by the electronic properties of its substituents. The 3-methyl group and the 6-methoxycarbonyl group exert opposing electronic effects on the quinoline ring system.

3-Methyl Group: As an alkyl group, it acts as an electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the ring, slightly increasing the nucleophilicity of the quinoline system. This activating effect is most pronounced on the pyridine ring to which it is attached.

6-Methoxycarbonyl Group: This ester group is a potent electron-withdrawing group (EWG) due to both a resonance effect (-M) and an inductive effect (-I). The carbonyl group can withdraw electron density from the benzene ring via resonance, delocalizing it onto the oxygen atom. This effect significantly reduces the electron density of the benzenoid ring, thereby deactivating it towards electrophilic aromatic substitution. Conversely, this electron-withdrawing nature enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to attack by nucleophiles like hydrazine.

The electronic effects of the substituents are summarized in the table below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -CH₃ | 3 | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating |

| -COOCH₃ | 6 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating |

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Complex Organic Synthesis

Methyl 3-methylquinoline-6-carboxylate serves as a crucial intermediate in the multistep synthesis of more complex molecular architectures. The quinoline (B57606) nucleus is a common feature in many pharmacologically active agents, and this compound provides a convenient starting point for their synthesis.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through standard coupling reactions. The methyl group and the aromatic rings of the quinoline system can also undergo various transformations, such as oxidation, halogenation, or metal-catalyzed cross-coupling reactions, to introduce further complexity. These reactions are foundational in building molecules for pharmaceutical research and development. rsc.orgresearchgate.net

Building Blocks for Functionalized Materials

The rigid and planar structure of the quinoline ring system makes this compound and its derivatives attractive building blocks for the construction of functionalized materials. After hydrolysis of the ester to a carboxylic acid, the resulting molecule can act as a ligand to create metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Furthermore, the quinoline moiety can be incorporated into polymer backbones to create materials with specific thermal, optical, or electronic properties. The inherent fluorescence of many quinoline derivatives is a particularly useful feature for developing sensory materials. researchgate.net

Precursors for Advanced Chemical Reagents and Ligands

The nitrogen atom within the quinoline ring of this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property is exploited in the synthesis of advanced chemical reagents and ligands for catalysis.

By modifying the substituents on the quinoline ring, chemists can fine-tune the steric and electronic properties of the resulting ligands. This allows for the development of highly selective and efficient catalysts for a wide range of organic transformations, including asymmetric synthesis. The ability to create tailored ligands is crucial for advancing modern chemical manufacturing and reducing the environmental impact of chemical processes.

Utilization in Dye and Fluorescent Agent Synthesis

Quinoline derivatives are well-known for their fascinating photoluminescence characteristics. researchgate.net The extended π-conjugated system of the quinoline ring in this compound forms the basis of a chromophore, which can be chemically modified to produce dyes and fluorescent agents.

The absorption and emission wavelengths of these compounds can be tuned by introducing electron-donating or electron-withdrawing groups onto the quinoline scaffold. researchgate.net This allows for the rational design of fluorescent probes for specific applications, such as biological imaging, chemical sensing, and optoelectronic devices like organic light-emitting diodes (OLEDs). For instance, 2- and 4-methyl derivatives of quinoline are known precursors to cyanine (B1664457) dyes. nih.gov

Table 1: Photophysical Properties of Selected Quinoline Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| QC1 | Not Specified | 495 | Chemosensor for Cu²⁺ ions |

| QC2 | Not Specified | 512 | Chemosensor for Cu²⁺ ions |

| QL1 | Not Specified | 492 | Fluorescent Ligand |

| QL2 | Not Specified | 508 | Fluorescent Ligand |

This table presents data for generalized quinoline-based chemosensors and ligands (QC1, QC2, QL1, QL2) to illustrate the typical fluorescence properties of this class of compounds. Data derived from a study on quinoline-based chemosensors. researchgate.net

Electrochemical Properties and Structure-Property Relationships for Materials Applications

The electrochemical behavior of materials derived from this compound is intrinsically linked to its molecular structure. The electron-rich quinoline system can be both oxidized and reduced, making it suitable for applications in electroactive materials. The specific redox potentials are influenced by the nature and position of substituents on the quinoline ring.

Understanding these structure-property relationships is critical for designing materials for electronic applications, such as rechargeable batteries, electrochromic devices, and sensors. nih.gov For example, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated and experimentally verified to predict the electronic and optical properties of new materials derived from this quinoline core. researchgate.net The relationship between the functional groups attached to the quinoline core and the material's properties is a key area of research. brieflands.comresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted quinolines is a well-established field, yet the quest for more efficient, selective, and sustainable methods continues. For a specific target like Methyl 3-methylquinoline-6-carboxylate, future research could build upon both classical and modern synthetic strategies.

Classic reactions such as the Doebner-von Miller synthesis offer a potential pathway. This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org A plausible route for this compound could involve the reaction of methyl 4-aminobenzoate (B8803810) with an appropriate α,β-unsaturated ketone under acidic conditions. Similarly, the Friedländer annulation , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, could be adapted for this synthesis. organic-chemistry.orgresearchgate.netpharmaguideline.com Traditional Friedländer reactions, however, often require harsh conditions, prompting the need for greener alternatives. organic-chemistry.org

Emerging trends in organic synthesis point towards the use of multicomponent reactions (MCRs) , which offer high atom economy and procedural simplicity by combining three or more reactants in a single step. researchgate.netresearchgate.net Developing an MCR for this compound would represent a significant advancement, potentially improving yields and reducing waste compared to traditional multi-step syntheses. researchgate.net Furthermore, novel catalytic systems, including earth-abundant metal catalysts, could provide more sustainable and cost-effective synthetic routes.

Advanced Spectroscopic and Structural Characterization Techniques

While the definitive spectroscopic data for this compound is not yet published, its structural features allow for the prediction of its spectral characteristics based on analogous compounds. Advanced spectroscopic methods will be crucial for the unambiguous confirmation of its structure once synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: